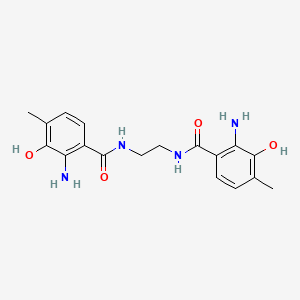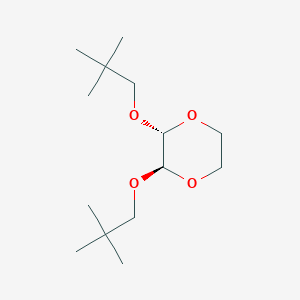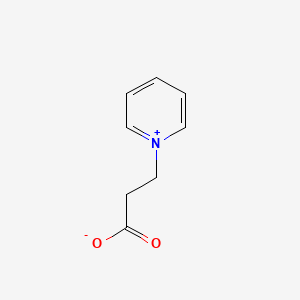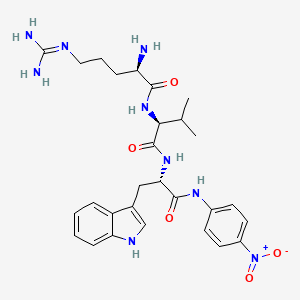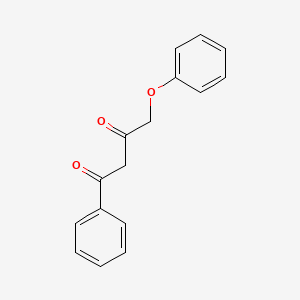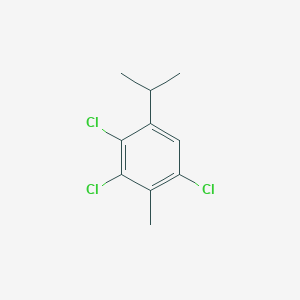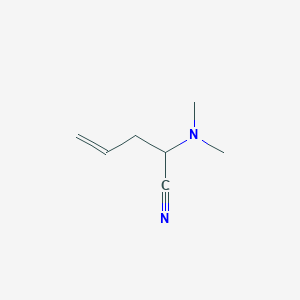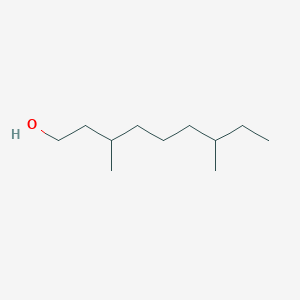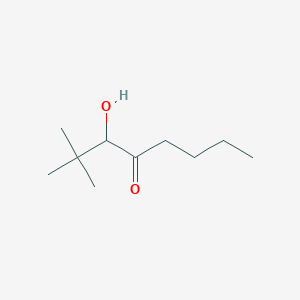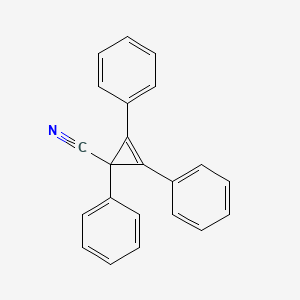
1,4-Tetradecadiyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Tetradecadiyne is an organic compound with the molecular formula C14H22 It is a diacetylene, meaning it contains two triple bonds in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Tetradecadiyne can be synthesized through various methods. One common approach involves the coupling of terminal alkynes using palladium-catalyzed cross-coupling reactions. For instance, the reaction between 1-bromo-4-tetradecadiyne and a terminal alkyne in the presence of a palladium catalyst and a base can yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of alkyne coupling and purification apply. Industrial synthesis would likely involve large-scale coupling reactions followed by purification processes such as distillation or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Tetradecadiyne undergoes various chemical reactions, including:
Oxidation: This reaction can convert the triple bonds into other functional groups such as carbonyls.
Reduction: Hydrogenation can reduce the triple bonds to single bonds, forming alkanes.
Substitution: Halogenation can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or ozone can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine.
Major Products Formed
Oxidation: Carbonyl compounds such as ketones or aldehydes.
Reduction: Alkanes.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1,4-Tetradecadiyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential use in drug development.
Industry: It is used in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,4-Tetradecadiyne depends on the specific reaction or application. In general, the triple bonds in its structure make it highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved would vary based on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,13-Tetradecadiene: Another compound with a similar carbon chain length but with double bonds instead of triple bonds.
Tetradecane: A saturated hydrocarbon with no multiple bonds.
Uniqueness
1,4-Tetradecadiyne is unique due to its two triple bonds, which confer distinct reactivity and properties compared to similar compounds like 1,13-Tetradecadiene and Tetradecane. This makes it valuable in specific synthetic and industrial applications where such reactivity is desired.
Eigenschaften
CAS-Nummer |
84653-89-4 |
|---|---|
Molekularformel |
C14H22 |
Molekulargewicht |
190.32 g/mol |
IUPAC-Name |
tetradeca-1,4-diyne |
InChI |
InChI=1S/C14H22/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h1H,4-6,8,10-14H2,2H3 |
InChI-Schlüssel |
PPCIOCCVYZZHPK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC#CCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,3-Bis(benzyloxy)phenyl]methanol](/img/structure/B14414621.png)
